molecular formula C9H5N3O2 B131433 2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile CAS No. 153457-29-5

2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile

Cat. No. B131433
M. Wt: 187.15 g/mol
InChI Key: BEGWIHMSWPLKDD-UHFFFAOYSA-N
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Description

2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile, also known as NOC-18, is a chemical compound that has been widely used in scientific research. It is a nitric oxide (NO) donor, which means that it can release NO in a controlled manner. NO is a signaling molecule that plays an important role in various physiological and pathological processes. NOC-18 has been used to study the biological effects of NO and to develop new drugs that target NO signaling pathways.

Mechanism Of Action

2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile releases NO in a controlled manner, which allows researchers to study the effects of NO on biological systems. NO is a signaling molecule that can activate various signaling pathways, including the cyclic guanosine monophosphate (cGMP) pathway. 2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile can activate the cGMP pathway by releasing NO, which can then activate guanylate cyclase and increase cGMP levels. This can lead to various physiological effects, such as vasodilation and platelet inhibition.

Biochemical And Physiological Effects

2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile has been shown to have a wide range of biochemical and physiological effects. It can induce vasodilation and lower blood pressure by activating the cGMP pathway. It can also inhibit platelet aggregation and reduce the risk of thrombosis. 2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It can also induce apoptosis in cancer cells and inhibit tumor growth. 2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile has several advantages for lab experiments. It is a reliable and effective NO donor that can be used to study the effects of NO on biological systems. It can be used in both in vitro and in vivo experiments. It has a long half-life, which allows for sustained NO release. However, there are also some limitations to using 2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile. It can be difficult to control the rate of NO release, which can lead to non-specific effects. It can also be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile. One area of research is the development of new NO donors that have improved specificity and control of NO release. Another area of research is the development of new drugs that target NO signaling pathways for the treatment of various diseases. 2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile has also been used in combination with other drugs to enhance their effects. Further research is needed to explore the potential of 2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile and other NO donors in combination therapies. Finally, there is a need for more research on the effects of 2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile on different biological systems and in different disease models.

Synthesis Methods

The synthesis of 2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile involves several steps, starting from the reaction of 2-amino-4,6-dichloropyrimidine with ethyl cyanoacetate to form 2-ethoxycarbonyl-4,6-dichloropyrimidine. This compound is then reacted with 2-hydroxy-1-naphthaldehyde to form 2-(2-hydroxy-1-naphthyl)-4,6-dichloropyrimidine-5-carboxylic acid ethyl ester. The final step involves the reaction of this compound with sodium nitrite and sodium azide to form 2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile.

Scientific Research Applications

2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile has been used in a wide range of scientific research applications. It has been used to study the role of NO in various physiological processes, such as vasodilation, platelet aggregation, and neurotransmission. It has also been used to study the effects of NO on pathological conditions, such as inflammation, cancer, and cardiovascular disease. 2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile has been used in both in vitro and in vivo experiments, and has been shown to be a reliable and effective NO donor.

properties

CAS RN

153457-29-5

Product Name

2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile

Molecular Formula

C9H5N3O2

Molecular Weight

187.15 g/mol

IUPAC Name

4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carbonitrile

InChI

InChI=1S/C9H5N3O2/c10-4-6-7(13)5-2-1-3-11-8(5)12-9(6)14/h1-3H,(H2,11,12,13,14)

InChI Key

BEGWIHMSWPLKDD-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=C(NC(=C(C2=O)C#N)O)N=C1

SMILES

C1=CC2=C(NC(=O)C(=C2O)C#N)N=C1

Canonical SMILES

C1=CC2=C(NC(=C(C2=O)C#N)O)N=C1

synonyms

1,8-Naphthyridine-3-carbonitrile,1,2-dihydro-4-hydroxy-2-oxo-(9CI)

Origin of Product

United States

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